molecular formula C7H6ClF3N2O2S B6355786 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine CAS No. 933674-82-9

2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine

Cat. No.: B6355786
CAS No.: 933674-82-9
M. Wt: 274.65 g/mol
InChI Key: CJLDOJFQFSXGSC-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine is a hydrazine derivative known for its unique chemical structure and reactivity This compound is characterized by the presence of a chloro group, a trifluoromethylsulfonyl group, and a phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine typically involves the reaction of 2-chloro-4-(trifluoromethylsulfonyl)benzenesulfonyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be used.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while oxidation and reduction reactions can lead to different hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine is unique due to the combination of its chloro, trifluoromethylsulfonyl, and phenylhydrazine groups.

Properties

IUPAC Name

[2-chloro-4-(trifluoromethylsulfonyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2S/c8-5-3-4(1-2-6(5)13-12)16(14,15)7(9,10)11/h1-3,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLDOJFQFSXGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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